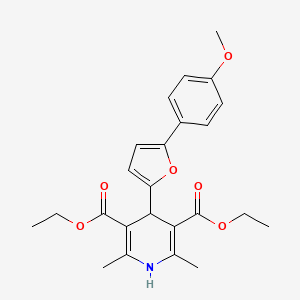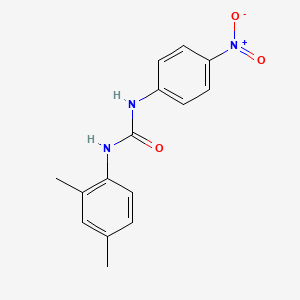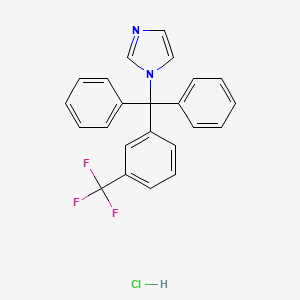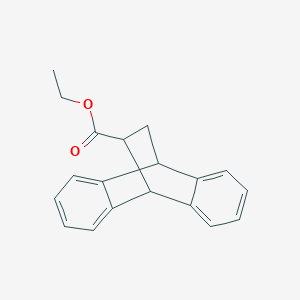
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate: is an organic compound with the molecular formula C19H18O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group at the 11th position of the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate typically involves the reaction of anthracene with ethyl acrylate under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, anthracene and ethyl acrylate are mixed in a suitable solvent such as xylene and irradiated with microwaves. The reaction is typically carried out at a power of 1000 W for 6-8 minutes, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of continuous flow reactors and advanced microwave technology can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
- Trans-α,α,α′,α′-tetra (p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
Comparison: Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate is unique due to its ethyl ester group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the dimethyl derivative has two ester groups, which can affect its solubility and reactivity. The tetraphenyl derivatives have bulky substituents that can influence their interactions with other molecules and their use in host-guest chemistry .
Propiedades
Fórmula molecular |
C19H18O2 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
ethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
InChI |
InChI=1S/C19H18O2/c1-2-21-19(20)17-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10,16-18H,2,11H2,1H3 |
Clave InChI |
AIEQMWJRXXBTLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




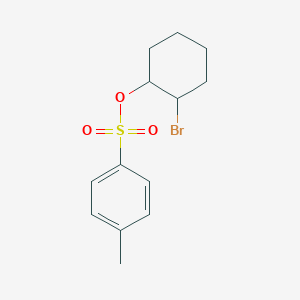
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
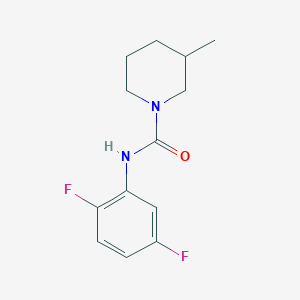
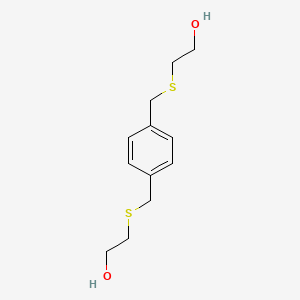

![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
